

Meliantriol Safety Profile for Non-Target Organisms: A Comparative Analysis

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Compound of Interest

Compound Name: **Meliantriol**

Cat. No.: **B1676183**

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A comprehensive guide for researchers and drug development professionals on the environmental safety of **Meliantriol**, with a comparative assessment against alternative pest control agents.

Meliantriol, a potent limonoid derived from the neem tree (*Azadirachta indica*), has garnered significant interest for its insect antifeedant and growth-regulating properties.^[1] As with any bioactive compound, a thorough evaluation of its safety profile for non-target organisms is paramount for its responsible development and application. This guide provides a detailed comparison of the available toxicological data for neem-based products, which contain **Meliantriol**, against other pest control alternatives. Due to a paucity of specific toxicological studies on isolated **Meliantriol**, data from neem oil and extracts containing a mixture of limonoids, including Azadirachtin, are utilized as a proxy to infer potential environmental impacts.

Quantitative Toxicity Data for Non-Target Organisms

The following tables summarize the acute toxicity data for neem-based products and selected alternative insecticides across various non-target organisms. It is crucial to note that the toxicity of neem formulations can vary depending on the concentration of active ingredients like Azadirachtin and the presence of other compounds.

Table 1: Acute Toxicity to Aquatic Invertebrates

Substance	Species	Exposure Duration	LC50/EC50 (ppm)	Reference
Neem Formulation (2.5 g AI/L Azadirachtin)	Daphnia pulex	48 h	0.028	[1]
Non-formulated Neem (30 g AI/L Azadirachtin)	Daphnia pulex	48 h	0.033	[1]
Neemix	Drunella doddsi (Mayfly)	24 h	1.80	[1]
Neemix	Brachycentrus americanus (Caddisfly)	24 h	2.74	[1]
Pyrethrins	Aquatic Invertebrates	-	Highly to Very Highly Toxic	[2]
Spinosad	Aquatic Invertebrates	-	Slightly to Moderately Toxic	[3]
Bacillus thuringiensis	Daphnia magna	-	> 300 mg/L	

Table 2: Acute Toxicity to Fish

Substance	Species	Exposure Duration	LC50 (ppm)	Reference
Neem Oil	Fish	-	Slightly Toxic	[4]
Azadirachtin	Fish	-	Moderately Toxic	[4]
Pyrethrins	Fish	-	Highly to Very Highly Toxic	[2]
Spinosad	Fish	-	Practically Non-toxic to Moderately Toxic	[3]
Bacillus thuringiensis	Rainbow Trout	96 h	> 8,570 mg/kg	[5]

Table 3: Acute Oral Toxicity to Birds

Substance	Species	LD50 (mg/kg)	Reference
Neem Oil	Birds	Practically Non-toxic	[4]
Pyrethrins	Birds	Practically Non-toxic	[2]
Spinosad	Bobwhite Quail, Mallard Ducks	> 2000	[3]
Bacillus thuringiensis	Bobwhite Quail	> 3077 mg/kg	

Table 4: Acute Contact Toxicity to Bees

Substance	LD50 (μ g/bee)	Reference
Neem Oil	Practically Non-toxic	[4]
Pyrethrins	Highly Toxic	[2]
Spinosad	Very Highly Toxic (when wet)	[3]
Bacillus thuringiensis	Non-toxic	

Table 5: Acute Oral Toxicity to Mammals (Rat)

Substance	LD50 (mg/kg)	Reference
Neem Oil	> 5000	[4]
Azadirachtin	> 5000	[6]
Pyrethrins	Low Toxicity	[2]
Spinosad	> 5000	[7]
Bacillus thuringiensis	No adverse effects up to 5000 mg/kg	[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following are standardized protocols based on OECD guidelines for key toxicity assessments.

Acute Oral Toxicity Study in Mammals (based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Test Animal: Typically rats, nulliparous and non-pregnant females. A single sex is used.

Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally by gavage. The starting dose level is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of the starting dose is based on available information about the substance's toxicity.

Procedure:

- Animals are fasted prior to dosing.
- The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

- Animals are observed for mortality, signs of toxicity, and behavioral changes shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days.
- Body weights are recorded weekly.
- At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The method results in the classification of the substance into a GHS category and provides an estimate of the LD50.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

Objective: To determine the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.

Test Species: Recommended species include Rainbow trout (*Oncorhynchus mykiss*), Zebra fish (*Danio rerio*), and Fathead minnow (*Pimephales promelas*).

Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations which kill 50% of the fish (LC50) are determined.

Procedure:

- A limit test can be performed at 100 mg/L to determine if the LC50 is greater than this concentration.
- For a full test, at least five concentrations in a geometric series are used.
- A control group (clean water) and, if necessary, a solvent control group are run concurrently.
- At least seven fish are used per concentration.
- The test is conducted for 96 hours with observations of mortality and clinical signs of toxicity at 24, 48, 72, and 96 hours.
- Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

Data Analysis: The LC50 values for each observation period are calculated using appropriate statistical methods, such as probit analysis.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

Objective: To estimate the acute oral toxicity of a substance to birds.

Test Species: Recommended species include Bobwhite quail (*Colinus virginianus*) or Mallard duck (*Anas platyrhynchos*).

Principle: The test provides three options: a limit dose test, an LD50-slope test, and an LD50-only test. The substance is administered orally by gavage as a single dose.

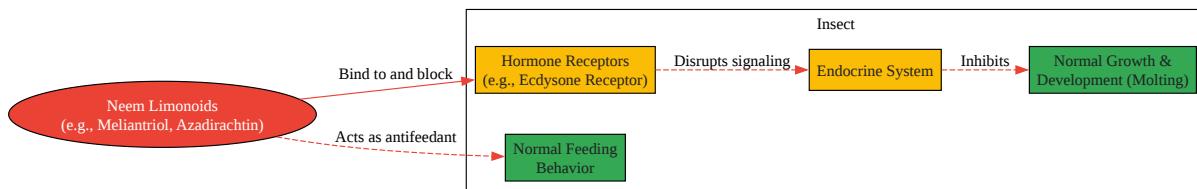
Procedure:

- Birds are at least 16 weeks old at the time of dosing.
- A single dose of the test substance is administered via oral gavage.
- For a limit test, a dose of 2000 mg/kg body weight is typically used.
- For definitive tests (LD50-slope or LD50-only), a sequential testing procedure with multiple dose groups is employed.
- Birds are observed for 14 days for mortality and signs of toxicity.
- Body weight is measured at the beginning and end of the observation period.
- A gross necropsy is performed on all birds that die during the test and on all survivors at the end of the test.

Data Analysis: The LD50 and, if applicable, the slope of the dose-response curve are calculated using appropriate statistical methods.

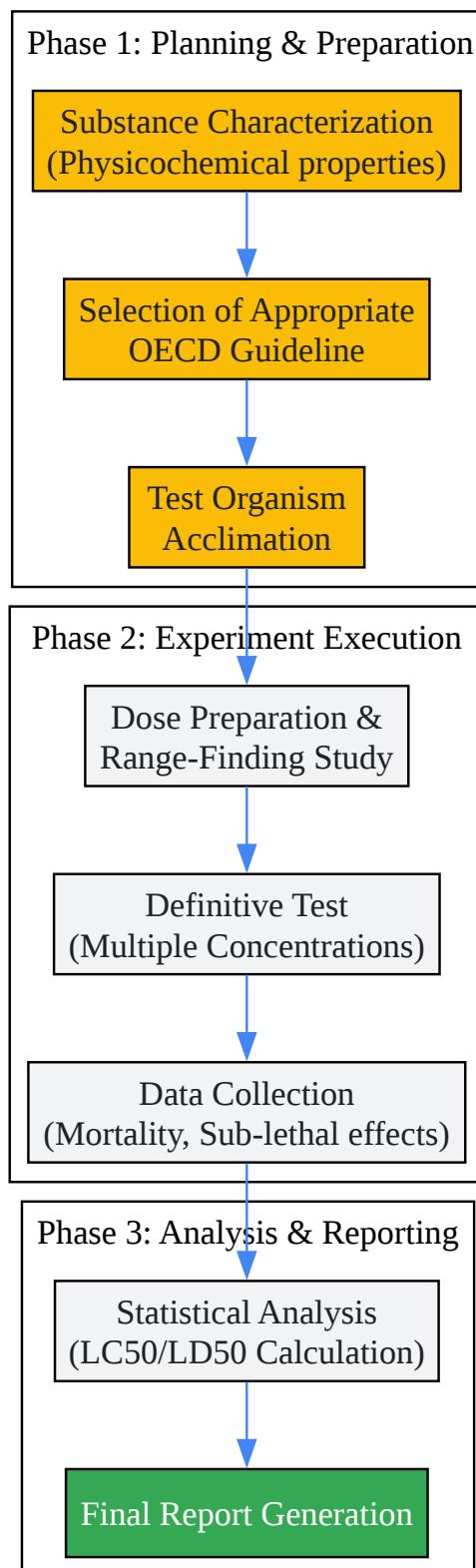
Visualizations Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mode of action of neem limonoids and a generalized experimental workflow for toxicity testing.



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Caption: General mode of action of neem limonoids on insects.



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Caption: Generalized experimental workflow for toxicity assessment.

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